Aminomebendazole
Description
Contextualization within Benzimidazole (B57391) Derivatives Research
Benzimidazole and its derivatives constitute a significant class of heterocyclic compounds with a broad spectrum of biological activities, leading to their extensive use in medicinal chemistry nih.govmdpi.com. The benzimidazole scaffold, characterized by a benzene (B151609) ring fused to an imidazole (B134444) ring, is a privileged structure in drug development nih.govmdpi.com. Benzimidazole derivatives exhibit diverse pharmacological properties, including anthelmintic, anticancer, antimicrobial, and anti-inflammatory effects, among others nih.govmdpi.comajrconline.org.
Mebendazole (B1676124), a well-established broad-spectrum anthelmintic agent, is a prominent example of a clinically successful benzimidazole derivative medchemexpress.commedchemexpress.comdrugbank.comchemicalbook.com. Mebendazole exerts its anthelmintic effect primarily by inhibiting tubulin polymerization in parasites drugbank.comnih.gov. Mebendazole-amine, sharing the core benzimidazole structure and a benzoyl group with mebendazole, is studied within this broader context of understanding the structure-activity relationships and metabolic fate of benzimidazole-based drugs ontosight.ai. Research into mebendazole-amine helps to elucidate how modifications to the benzimidazole structure, such as the removal of the carbamate (B1207046) group present in mebendazole, influence the compound's properties and its role in biological pathways ontosight.aidrugbank.com.
Role as a Key Metabolite of Mebendazole in Research Paradigms
A significant aspect of academic research on mebendazole-amine is its identification and characterization as a primary metabolite of mebendazole chemicalbook.commedchemexpress.commedchemexpress.comnih.govdrugbank.comchemsrc.com. Following administration, mebendazole undergoes extensive metabolism, primarily in the liver drugbank.comnih.govhres.ca. Mebendazole-amine is one of the major metabolites formed during this process researchgate.netdrugbank.comhres.camedicinacomplementar.com.br.
Research studies investigating the pharmacokinetics and metabolism of mebendazole consistently identify mebendazole-amine in biological samples, such as plasma, urine, and various tissues nih.govresearchgate.nethres.camedicinacomplementar.com.br. Studies have shown that plasma concentrations of mebendazole's major metabolites, including the amino metabolite, can be substantially higher than those of the parent drug hres.ca. The detection and quantification of mebendazole-amine are crucial in research aimed at understanding the metabolic pathways of mebendazole, assessing drug exposure, and evaluating potential drug interactions nih.govresearchgate.nethres.camedicinacomplementar.com.br. Analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), are employed in research to identify and quantify mebendazole and its metabolites, including mebendazole-amine, in complex biological matrices nih.govresearchgate.net.
Table 1: Chemical Properties of Mebendazole-Amine
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N₃O | ontosight.aichemicalbook.comchemsrc.com |
| Molecular Weight | 241.26 g/mol or 237.25700 g/mol | ontosight.aichemicalbook.comchemsrc.com |
| CAS Number | 52329-60-9 | chemicalbook.comchemsrc.com |
| Melting Point | 176-185°C | chemicalbook.comchemsrc.com |
| Density | 1.351 g/cm³ or 1.1513 (rough estimate) | chemicalbook.comchemsrc.com |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHHSJZGVOEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200353 | |
| Record name | R-18986 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52329-60-9 | |
| Record name | Aminomebendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52329-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aminomebendazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052329609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-18986 | |
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| Record name | 52329-60-9 | |
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| Record name | R-18986 | |
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Chemical Synthesis and Derivatization Strategies of Mebendazole Amine
Established Synthetic Pathways for 2-Amino-5-benzoylbenzimidazole (Mebendazole-Amine)
Established synthetic routes for 2-amino-5-benzoylbenzimidazole often involve the manipulation of benzimidazole (B57391) derivatives. One reported procedure for the preparation of 2-amino-5-benzoylbenzimidazole involves the reflux of mebendazole (B1676124) (methyl ester of 5-benzoylbenzimidazole-2-carbamic acid) with 70% sulfuric acid for a period, typically around 3 to 6 hours. asianpubs.orgasianpubs.org This process yields the sulfate (B86663) salt of the ligand, which is subsequently decomposed using ammonia (B1221849) to liberate the 2-amino-5-benzoylbenzimidazole. asianpubs.orgasianpubs.org The resulting compound can then be purified by recrystallization, for instance, from 25% aqueous ethanol (B145695) containing activated charcoal. asianpubs.orgasianpubs.org
Another approach to synthesizing mebendazole involves using o-dichlorobenzene and benzoyl chloride as starting materials, followed by condensation, ammoniation, and then a cyclization reaction with methyl cyanocarbamate. chemicalbook.com A traditional method for synthesizing a mebendazole intermediate, 3,4-diaminobenzophenone, involves reactions with o-nitrochlorobenzene and 2,2,2-trifluoroethyl methyl ether solution under reflux conditions, followed by treatment with oxalic acid solution. google.com
Novel Synthetic Approaches and Methodological Advancements in Mebendazole-Amine Synthesis
Recent advancements in the synthesis of benzimidazole derivatives, including those related to mebendazole-amine, focus on developing more efficient, mild, and selective methods. One study describes the synthesis of 2,5-disubstituted benzimidazoles through the reductive cyclization of 2-nitro-5-substituted aniline (B41778) Schiff bases catalyzed by stannous chloride dihydrate at room temperature. This method offers advantages such as mild reaction conditions, elimination of toxic oxidizing reagents, operational simplicity, and high product yields. rhhz.net
Another novel approach involves the synthesis of substituted benzimidazole derivatives using a primary amine as the starting compound and employing microwave irradiation for a significantly reduced reaction time. jpionline.org The reaction of 1,2-phenylenediamine with aldehydes in the presence of catalysts like chlorosulfonic acid or H₂SO₄@HTC(II) has also been explored for the synthesis of benzimidazoles under mild conditions and with high yields. rsc.org
While not exclusively focused on mebendazole-amine, research into the synthesis of other 2-aminobenzimidazoles provides insights into potential novel routes. For example, the synthesis of 2-amino benzimidazoles using urea (B33335) derivatives has been reported. researchgate.net Additionally, methodologies for the synthesis of imidazo[1,2-b]pyridazines, which are structurally similar to benzimidazole carbamates like mebendazole, have been developed. umich.edu
Design and Synthesis of Mebendazole-Amine Analogs and Prodrugs
The design and synthesis of mebendazole-amine analogs and prodrugs are primarily driven by the need to improve its physicochemical properties, such as aqueous solubility and bioavailability, and to potentially target specific pharmacological profiles. researchgate.netacs.orgresearchgate.netnih.gov Mebendazole itself has limited aqueous solubility, which can lead to poor oral bioavailability. researchgate.netacs.orgnih.gov
Structural modifications of mebendazole-amine and its parent compound, mebendazole, often involve derivatization at the nitrogen atoms of the benzimidazole ring or modification of the benzoyl group. researchgate.netgoogle.commdpi.com
Strategies for Enhanced Aqueous Solubility and Bioavailability in Derivative Development
To enhance aqueous solubility and bioavailability, prodrug strategies have been investigated. These approaches involve attaching various promoieties to the mebendazole structure, particularly at the -NH- position of the imidazole (B134444) moiety. google.com Examples of such promoieties include acyloxymethyl, aminoacyloxymethyl, and substituted phosphonooxymethyl groups. researchgate.netacs.orggoogle.com
One study reported a prodrug containing an (((isopropoxycarbonyl)oxy)methoxy)phosphoryl)oxy)methyl promoiety that demonstrated a greater than 10,000-fold improvement in aqueous solubility compared to mebendazole. researchgate.netacs.org This prodrug also showed enhanced oral bioavailability in animal models. researchgate.netacs.org
Polymer conjugation is another strategy explored to improve the solubility and bioavailability of mebendazole. nih.govmdpi.com Conjugating mebendazole to water-soluble and biocompatible polymer carriers, such as HPMA-based polymers, via biodegradable linkers can facilitate controlled release of the drug. nih.govmdpi.comsemanticscholar.org
Structural Modifications for Targeted Pharmacological Profiles
Structural modifications of benzimidazole derivatives are also pursued to develop compounds with targeted pharmacological profiles. ontosight.aimybiosource.comajol.info While mebendazole-amine itself is an intermediate, modifications of the mebendazole structure can lead to analogs with altered activity. For example, some 5-benzoyl-N-(1-(alkoxyphthalimido)benzimidazol-2-yl) carbamic acid methyl ester derivatives and 5-benzoyl-N-(1-(2,3-bis oxyphthalimido/oxysuccinimido propyl benzimidazol-2-yl) carbamic acid methyl ester derivatives have been synthesized as mebendazole derivatives. researchgate.net
The synthesis of 1,2,5-trisubstituted benzimidazole analogs has been reported, with some compounds showing potent anthelmintic or antimicrobial activity. ajol.info These modifications often involve coupling reactions with amino acid esters or peptides. ajol.info
Research into novel substituted benzimidazole derivatives with varied functional groups is ongoing to explore their potential as therapeutic agents with specific activities. jpionline.org Structure-activity relationship (SAR) studies on mebendazole analogs have indicated that specific substitutions, such as the addition of a ketone group in the para position and certain groups on the phenyl ring, can influence anticancer activity. rsc.org
Pharmacological Investigations of Mebendazole Amine and Its Relationship to Mebendazole
Mechanistic Elucidation of Antiparasitic Activity Informed by Mebendazole (B1676124) Research
Mebendazole-amine is the product of the hepatic metabolism of Mebendazole. drugbank.com Extensive research into the antiparasitic mechanism of Mebendazole has provided a framework for understanding the potential activity of its metabolites. However, it is crucial to note that Mebendazole-amine, also known as 2-amino-5-benzoylbenzimidazole, is considered to be devoid of anthelmintic activity. drugbank.comdrugs.com The following sections detail the established mechanisms of the parent compound, Mebendazole, to provide context for the inactivity of its amine metabolite.
Inhibition of Tubulin Polymerization and Microtubule Disruption
The primary mechanism of Mebendazole's antiparasitic action is the inhibition of tubulin polymerization in helminths. nbinno.com It selectively binds to the β-tubulin subunit of the parasite's microtubules, preventing their assembly. nbinno.com This disruption of the microtubular cytoskeleton leads to the impairment of essential cellular functions. While this is the established mechanism for Mebendazole, studies on Mebendazole-amine have not demonstrated similar activity, and it is regarded as an inactive metabolite in this regard. drugbank.comijirt.org
Impairment of Parasite Metabolic Processes (e.g., Glucose Uptake, Glycogen Depletion)
A direct consequence of microtubule disruption by Mebendazole is the impairment of glucose uptake by the parasites. nbinno.com This leads to a depletion of glycogen stores, the primary energy reserve of the helminth, ultimately resulting in starvation and death. The extensive research on Mebendazole has elucidated this pathway; however, Mebendazole-amine is not known to possess this inhibitory effect on parasite metabolic processes. drugbank.comijirt.org
Anticancer Research Applications of Mebendazole-Amine and its Parent Compound
In recent years, Mebendazole has been repurposed for anticancer research due to its effects on cell division and angiogenesis. rjptonline.orgrjptonline.org This has led to inquiries about the potential anticancer properties of its metabolites, including Mebendazole-amine. However, to date, there is a significant lack of direct preclinical or clinical research specifically investigating the anticancer activities of Mebendazole-amine. The following sections, therefore, summarize the extensive research on the parent compound, Mebendazole, to provide a scientific context, while clearly stating the absence of corresponding data for Mebendazole-amine.
Preclinical Studies in Cancer Cell Lines and Animal Models
Numerous preclinical studies have demonstrated the anticancer effects of Mebendazole in a variety of cancer cell lines and animal models. nih.govmdpi.com These studies have explored its impact on cellular proliferation, apoptosis, and angiogenesis.
Mebendazole has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis (programmed cell death). produccioncientificaluz.orgaacrjournals.org It achieves this, in part, through the same mechanism as its antiparasitic action – the disruption of microtubule formation, which is critical for cell division. There is currently no available scientific literature to suggest that Mebendazole-amine possesses similar modulatory effects on cellular proliferation or the induction of apoptosis in cancer cells.
The table below summarizes key findings from preclinical studies on the parent compound, Mebendazole.
| Cancer Model | Key Findings for Mebendazole | Reference |
| Melanoma Cell Lines | Preferentially induces apoptosis compared with melanocytes. | aacrjournals.org |
| Ovarian Cancer Cell Lines | Inhibits cell proliferation in a dose- and time-dependent manner. | mdpi.com |
| Lung Cancer Cell Lines | Suppresses cell proliferation and increases apoptosis-related proteins. | produccioncientificaluz.org |
| Glioblastoma Models | Inhibits the growth of glioma-derived neurospheres. | nih.gov |
This table is for informational purposes regarding the parent compound and does not imply any activity of Mebendazole-amine.
Based on a thorough review of the available scientific literature, it is not possible to generate an article focusing on the pharmacological investigations of "Mebendazole-amine" as an anticancer agent according to the provided outline. The primary amine metabolite of mebendazole, 2-amino-5-benzoylbenzimidazole, is consistently reported to be inactive.
Multiple sources explicitly state that the metabolites of mebendazole are devoid of the parent drug's characteristic anthelmintic activity drugbank.comdrugs.com. Crucially, in the context of oncology, a clinical trial investigating mebendazole in high-grade glioma patients measured metabolite levels but noted, "There is no reported evidence that any of the metabolites show activity to cancer" nih.gov.
The extensive body of research detailing impacts on signal transduction pathways, sensitization to chemotherapy and radiotherapy, kinase inhibition profiles, and efficacy in various cancers is attributed to the parent compound, mebendazole, not its amine metabolite. Therefore, creating an article on "Mebendazole-amine" that adheres to the requested structure would be scientifically inaccurate and speculative. All research findings for the topics listed in the user's outline are associated with Mebendazole.
Exploration in Specific Cancer Types
Non-Small Cell Lung Cancer
Investigations into therapeutic effects against non-small cell lung cancer (NSCLC) have focused on Mebendazole, not Mebendazole-amine. Research has shown that Mebendazole can induce mitotic arrest and apoptosis in NSCLC cell lines. The anticancer activity in these studies is linked to the tubulin-disrupting properties of the parent Mebendazole molecule. Mebendazole-amine is considered an inactive product of Mebendazole's metabolism and is not credited with these therapeutic effects.
Breast, Ovary, Colon Carcinoma and Osteosarcoma
Preclinical studies have demonstrated that Mebendazole exhibits inhibitory effects on the growth of various cancer cell lines, including those from breast, ovarian, and colon carcinomas, as well as osteosarcoma. The mechanisms underlying these effects are associated with Mebendazole's ability to interfere with microtubule formation and other cellular pathways. There is no current scientific evidence to suggest that its primary metabolite, Mebendazole-amine, possesses similar anticancer properties. Research literature specifies that the pharmacological activity against these cancers is a characteristic of Mebendazole itself.
| Compound | Role | Reported Anthelmintic Activity | Reported Anticancer Activity |
|---|---|---|---|
| Mebendazole | Parent Drug | Active | Active (Investigational) |
| Mebendazole-amine | Primary Metabolite | Inactive | Inactive/Not Reported |
Pharmacokinetic and Metabolic Research of Mebendazole Amine
Formation and Characterization as a Major Metabolite of Mebendazole (B1676124)
Mebendazole-amine, also known as 2-amino-5-benzoylbenzimidazole or the 2-amino metabolite, is a principal metabolic product of mebendazole. It is formed through the extensive metabolism of mebendazole, primarily occurring in the liver arpimed.ammedsafe.govt.nzhres.cadrugbank.come-lactancia.orgwho.intnih.govefda.gov.etfda.gov. This metabolic conversion involves processes such as hydrolysis fda.gov. Plasma concentrations of mebendazole-amine are often reported to be substantially higher than those of the parent compound, mebendazole arpimed.ammedsafe.govt.nzhres.cae-lactancia.orgwho.intefda.gov.etfda.gov. Although it is a major metabolite, mebendazole-amine is considered to be devoid of anthelmintic activity drugbank.comfda.gov. The chemical name for mebendazole-amine can be described as (2-amino-1H-benzimidazol-5-yl)phenylmethanone or 2-amino-5-benzoylbenzimidazole synzeal.com. Its CAS number is 52329-60-9 medchemexpress.commedchemexpress.comambeed.com. Studies have also indicated the formation of 2-amino-5-benzoylbenzimidazole from the thermal decomposition of mebendazole researchgate.net.
Absorption, Distribution, and Elimination Profiles in Preclinical Models
Studies in various preclinical models, including rats, dogs, pigs, and eels, have provided insights into the absorption, distribution, and elimination of mebendazole and its metabolites, including mebendazole-amine hres.canih.gov. Mebendazole itself is poorly absorbed from the gastrointestinal tract following oral administration, with typically less than 10-20% of the dose reaching systemic circulation due to incomplete absorption and extensive first-pass metabolism arpimed.ammedsafe.govt.nzhres.cae-lactancia.orgwho.intefda.gov.etfda.govchemicalbook.comnih.govsukl.gov.cz. Once absorbed, mebendazole is highly bound to plasma proteins (90-95%) arpimed.ammedsafe.govt.nzhres.cae-lactancia.orgfda.govchemicalbook.comsukl.gov.cz and has a volume of distribution ranging from 1 to 2 L/kg, suggesting its penetration into extravascular spaces arpimed.amhres.cae-lactancia.orgfda.govsukl.gov.cz.
Mebendazole and its metabolites are primarily eliminated through excretion in bile and feces, with only a small percentage excreted in urine arpimed.ammedsafe.govt.nzhres.cadrugbank.come-lactancia.orgwho.intnih.govefda.gov.etfda.govchemicalbook.com. Mebendazole-amine has been detected in both urine and feces following mebendazole administration hres.canih.govfda.govnih.gov. In a residue study in European eels, mebendazole-amine was found to be detectable in edible tissues (muscle and skin) for a longer period (up to 14 days) compared to the parent compound and hydroxy-mebendazole (eliminated within 5 days) after bath treatment, although mebendazole and its hydroxy metabolite were considered of greater toxicological concern nih.gov. Preclinical studies in rats and dogs showed that the drug was mainly excreted in feces in its unchanged form (around 90%), with a small percentage eliminated in urine as metabolic breakdown products (1% in dogs, 5-10% in rats) hres.ca. In pigs, a larger proportion (30-50%) of the dose was eliminated in urine as metabolites within three days hres.ca.
Role of Hepatic Metabolism in Mebendazole-Amine Formation and Clearance
Hepatic metabolism plays a central role in the biotransformation of mebendazole, leading to the formation of its major metabolites, including mebendazole-amine arpimed.ammedsafe.govt.nzhres.cadrugbank.come-lactancia.orgwho.intefda.gov.etfda.govsukl.gov.czuzh.chnih.gov. This extensive first-pass metabolism in the liver significantly limits the systemic bioavailability of the parent drug arpimed.ammedsafe.govt.nzhres.cae-lactancia.orgwho.intefda.gov.etfda.govchemicalbook.comnih.govsukl.gov.cz. Impaired hepatic function can result in elevated plasma concentrations of mebendazole, likely due to reduced metabolic capacity arpimed.ammedsafe.govt.nzhres.cae-lactancia.orgefda.gov.etfda.govnih.gov. Biliary elimination is also a significant route of excretion for mebendazole and its conjugated metabolites arpimed.ammedsafe.govt.nzhres.cae-lactancia.orgwho.intefda.gov.etfda.govnih.gov. While specific enzymes involved in mebendazole metabolism are not extensively detailed in all sources, some suggest the involvement of cytochrome P450 (CYP) enzymes and keton reductase uzh.ch.
Influence of Polymorphism on Bioavailability and Distribution of Mebendazole (Relevance to Mebendazole-Amine)
Mebendazole exhibits polymorphism, existing in at least three crystalline forms: A, B, and C scielo.brnih.govresearchgate.netcfspharmacy.pharmacygoogle.comresearchgate.netnih.gov. These polymorphic forms demonstrate notable differences in their solubility and, consequently, their bioavailability scielo.brnih.govresearchgate.netcfspharmacy.pharmacyresearchgate.net. Polymorph C is generally considered the pharmaceutically preferred form due to its optimal solubility profile, which contributes to better bioavailability compared to Form A, the least soluble polymorph nih.govresearchgate.netcfspharmacy.pharmacyresearchgate.net. The differences in the solubility and dissolution rates of the mebendazole polymorphs directly impact the amount of the parent drug that is absorbed from the gastrointestinal tract scielo.brnih.govcfspharmacy.pharmacyresearchgate.net. Since mebendazole-amine is a metabolite of mebendazole, the bioavailability of the parent drug, as influenced by its polymorphic form, will inherently affect the systemic exposure to mebendazole and subsequently the extent of its metabolism to mebendazole-amine. Studies in mice have shown that different mebendazole polymorphs can lead to varying plasma concentrations of the parent drug cfspharmacy.pharmacy.
Inter-individual Variation in Mebendazole Pharmacokinetics and Metabolite Levels
Significant inter-individual variability in the pharmacokinetics of mebendazole has been consistently reported in human studies chemicalbook.comnih.govecancer.orgdovepress.comresearchgate.net. This variability is a complex phenomenon influenced by several factors, including the incomplete absorption of the drug and extensive first-pass metabolism chemicalbook.comresearchgate.net. Chronic administration of mebendazole has been shown to result in increased plasma concentrations of both the parent drug and its major metabolites, including mebendazole-amine, compared to single-dose administration medsafe.govt.nze-lactancia.orgwho.intefda.gov.etchemicalbook.comsukl.gov.cznih.gov. The co-administration of mebendazole with fatty foods can enhance its systemic bioavailability, contributing to variability in exposure arpimed.ammedsafe.govt.nzhres.cae-lactancia.orgwho.intefda.gov.etfda.govchemicalbook.comsukl.gov.cznih.gov. Impaired hepatic function is another factor that can lead to higher plasma levels of mebendazole and potentially its metabolites due to altered metabolic and elimination capacities arpimed.ammedsafe.govt.nzhres.cae-lactancia.orgefda.gov.etfda.govnih.gov.
Structure Activity Relationship Sar Studies of Mebendazole Amine and Analogs
Identification of Key Structural Moieties for Pharmacological Activity
The pharmacological activity of Mebendazole (B1676124) and other benzimidazole (B57391) anthelmintics is highly dependent on specific structural features. The core benzimidazole scaffold, which consists of a fused benzene (B151609) and imidazole (B134444) ring, is a privileged structure in medicinal chemistry, but substitutions at the 2- and 5-positions are critical for defining its biological efficacy. mdpi.comchemijournal.com
For Mebendazole, the key moieties responsible for its potent anthelmintic action are:
The Methyl Carbamate (B1207046) Group at the 2-position: This group is considered essential for the drug's primary mechanism of action. chemijournal.com It enables Mebendazole to bind to the colchicine-sensitive site of β-tubulin, which in turn inhibits the polymerization of microtubules. drugbank.comnih.gov This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite. drugbank.com
The Benzoyl Group at the 5-position: This substituent also plays a significant role in the activity of Mebendazole. While the C2-substituent is primary for the mechanism, the C5-substituent modulates the binding affinity and spectrum of activity.
The metabolic transformation of Mebendazole to Mebendazole-amine involves the hydrolysis of the methyl carbamate group to a simple amino group (-NH2). This single modification is the critical reason for the loss of pharmacological activity. The amino group in Mebendazole-amine is unable to perform the same interactions with the tubulin binding site as the methyl carbamate group, thus rendering the metabolite inactive as an anthelmintic agent.
| Compound | Structure at C2-Position | Structure at C5-Position | Anthelmintic Activity |
| Mebendazole | Methyl Carbamate | Benzoyl | High |
| Mebendazole-amine | Amino | Benzoyl | Inactive |
Computational Chemistry and Molecular Docking Approaches
Computational methods, including molecular docking, have been instrumental in elucidating the binding interactions between benzimidazole drugs and their molecular target, tubulin. nih.gov These studies confirm the critical role of the methyl carbamate group of Mebendazole in establishing a stable complex within the colchicine-binding pocket of β-tubulin.
When Mebendazole-amine is considered in these models, the replacement of the methyl carbamate with a smaller, less complex amino group leads to a significant reduction in binding affinity. The amine group is unable to replicate the crucial hydrogen bond network established by the carbamate's carbonyl and ester groups. This predicted loss of key interactions from computational models aligns with the experimental observation that Mebendazole-amine lacks anthelmintic efficacy.
A molecular docking study of Mebendazole with bovine serum albumin (BSA) revealed a binding energy of -6.9 kcal/mol, indicating a stable interaction. nih.gov While this is not the therapeutic target for anthelmintic activity, it demonstrates the molecule's ability to form stable complexes. Similar studies focused specifically on tubulin have been used to compare various benzimidazole derivatives.
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Moieties |
| Mebendazole | Tubulin | Favorable | Methyl Carbamate, Benzoyl Group |
| Mebendazole-amine | Tubulin | Less Favorable / Unstable | Amino Group, Benzoyl Group |
Impact of Benzimidazole Ring Modifications on Biological Efficacy
The benzimidazole scaffold is a versatile template, and modifications to the ring system have been extensively explored to develop new therapeutic agents. chemijournal.comresearchgate.net SAR studies across the benzimidazole class of compounds consistently highlight the importance of the substituents, particularly at the C2 and C5 positions, in determining the biological effect.
C2-Position Modifications: The substituent at the 2-position is a primary determinant of the mechanism of action for anthelmintic benzimidazoles. The presence of a methyl carbamate group is a recurring feature in many potent agents like Albendazole and Flubendazole. chemijournal.com Its replacement with other groups, such as the simple amino group in Mebendazole-amine, almost invariably leads to a dramatic loss of antitubulin activity. This underscores the specific chemical and steric requirements of the tubulin binding pocket.
C5-Position Modifications: The group at the 5-position influences the compound's spectrum of activity, potency, and pharmacokinetic properties. For instance, the benzoyl group in Mebendazole is distinct from the propylthio group in Albendazole, contributing to differences in their metabolic profiles and efficacy against various helminths. Studies have shown that substitutions at this position can modulate activity; however, without the essential C2-carbamate, modifications at C5 are insufficient to restore the primary anthelmintic function. mdpi.com
The transformation of Mebendazole into Mebendazole-amine is a clear and definitive example of how a single, targeted modification to the benzimidazole ring system can completely abrogate biological efficacy.
Analytical Methodologies for Mebendazole Amine Quantification and Identification
Chromatographic Techniques (High-Performance Thin-Layer Chromatography, Ultra-High-Performance Liquid Chromatography)
Chromatographic techniques play a vital role in separating mebendazole-amine from mebendazole (B1676124) and other related substances in complex samples. High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are among the methods employed.
HPTLC methods have been developed for the determination of mebendazole and its degradation products, including mebendazole-amine. One such method utilized silica (B1680970) gel HPTLC F254 plates with a mobile phase consisting of ethanol (B145695), ethyl acetate (B1210297), and formic acid (3:8:0.05, by volume). researchgate.netoup.com This technique allows for the separation and quantification of mebendazole and its major degradation product, 2-amino-5-benzoylbenzimidazole (mebendazole-amine). researchgate.netoup.com The linear range for mebendazole-amine using this HPTLC method was reported as 0.1–2.0 µ g/band . researchgate.netoup.com
UHPLC methods offer higher efficiency and faster analysis times compared to traditional HPLC. A green isocratic UHPLC method has been developed for the simultaneous analysis of mebendazole and its major degradation product, mebendazole-amine. researchgate.netoup.com This method employed a mobile phase containing methanol (B129727) and 0.1% sodium lauryl sulphate (20:80, v/v). researchgate.netoup.com Automated UHPLC method development workflows have also been utilized to develop fast and robust methods for the analysis of mebendazole and related impurities, which would include mebendazole-amine if present as an impurity or degradation product. lcms.czlcms.cz These methods aim to achieve baseline separation of the analytes. lcms.czlcms.cz The linear range for mebendazole-amine using the described UHPLC method was 1.0–40 µg/mL. researchgate.netoup.com
Spectrometric Methods (Liquid Chromatography–Mass Spectrometry/Mass Spectrometry)
Liquid Chromatography–Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of mebendazole-amine, particularly in complex matrices where high sensitivity and specificity are required. nih.govsemanticscholar.orgmdpi.com LC-MS/MS methods have been developed for the determination of mebendazole and its metabolites, including mebendazole-amine, in various biological tissues and food products. nih.govsemanticscholar.orgmdpi.commdpi.com
One LC-MS/MS method for the determination of mebendazole and its hydrolyzed and reduced metabolites, including mebendazole-amine, in pork, chicken, and horse muscles involved extraction with ethyl acetate followed by liquid chromatographic separation on a reversed-phase C18 column. nih.govsemanticscholar.orgresearchgate.net Gradient elution was performed using a mobile phase of water containing 10 mM ammonium (B1175870) formate (B1220265) and methanol. semanticscholar.org Detection was carried out using a triple quadrupole mass spectrometer in positive electrospray ionization mode (ESI+), operating in multiple reaction monitoring (MRM) mode. semanticscholar.org Diagnostic ions and MS operating parameters are optimized for each analyte, including mebendazole-amine. semanticscholar.org
Another HPLC-MS/MS method was developed for the simultaneous analysis of mebendazole and its metabolites, including 2-amino-5-benzoylbenzimidazole (mebendazole-amine), in poultry muscle and eggs. mdpi.commdpi.com This method involved sample preparation using liquid-liquid extraction and solid-phase extraction (SPE). mdpi.commdpi.com Chromatographic separation was achieved on an Xbridge C18 column using 0.1% formic acid in water and acetonitrile (B52724) as mobile phases with gradient elution. mdpi.com Detection was performed using a triple-quadrupole mass spectrometer with ESI in positive mode. mdpi.com
LC-MS/MS methods offer advantages in terms of sensitivity and selectivity compared to methods using UV or fluorescence detection, particularly for the analysis of mebendazole residues in complex biological matrices. nih.govmdpi.com
Validation of Analytical Methods (Specificity, Sensitivity, Accuracy, Precision)
The validation of analytical methods for mebendazole-amine is essential to ensure their reliability and suitability for their intended purpose. Validation parameters typically assessed include specificity, sensitivity, accuracy, and precision, often following guidelines such as those from the International Council on Harmonization (ICH) or the EU Commission Decision 2002/657/EC. nih.govresearchgate.netoup.comresearchgate.net
Specificity: Specificity confirms that the method can accurately measure the analyte of interest (mebendazole-amine) without interference from other components in the sample matrix, such as related substances, degradation products, or excipients. nih.govresearchgate.netajol.info Chromatographic separation is key to achieving specificity, ensuring that mebendazole-amine is well-resolved from other compounds. lcms.czlcms.cz For LC-MS/MS methods, specificity is enhanced by using MRM transitions that are unique to mebendazole-amine. semanticscholar.org
Sensitivity: Sensitivity is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). nih.govresearchgate.net These values represent the lowest concentration of mebendazole-amine that can be reliably detected and quantified, respectively. Reported LOQ values for mebendazole-amine vary depending on the matrix and the specific chromatographic and spectrometric conditions used. For instance, an LC-MS/MS method for mebendazole and its metabolites in animal tissues reported an LOQ of 0.2 μg/kg for mebendazole-amine. nih.govsemanticscholar.org Another HPLC-MS/MS method for poultry eggs reported LOQs ranging from 0.08 to 1.00 µg/kg for mebendazole and its metabolites, including mebendazole-amine. mdpi.com
Accuracy: Accuracy refers to the closeness of the measured value to the true concentration of mebendazole-amine. It is typically assessed through recovery studies, where known amounts of mebendazole-amine are added to blank matrix samples and the percentage recovered is determined. nih.govresearchgate.net Reported average recoveries for mebendazole-amine in poultry muscle and eggs using HPLC-MS/MS ranged from 85.98% to 97.38%. mdpi.commdpi.com
Here is a summary of validation data for mebendazole-amine from selected studies:
| Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| LC-MS/MS | Pork, Chicken, Horse Muscle | 0.07 | 0.2 | Not specified for AMBZ individually, but overall method recoveries were 85-111% for MEB and RMEB, 0% for HMEB in pork using one method, and overall method conforming to EU requirements. nih.gov | Conforming to EU requirements nih.gov | Conforming to EU requirements nih.gov |
| HPLC-MS/MS | Poultry Muscle | 0.04-0.30 | 0.12-0.80 | 86.77–96.94 | 1.75–4.99 | 2.54–5.52 |
| HPLC-MS/MS | Poultry Eggs | 0.03-0.33 | 0.08-1.00 | 85.98–97.38 | 1.40–5.85 | 2.34–6.32 |
| HPTLC | Pharmaceutical Dosage Forms | Not specified | 0.1 µ g/band researchgate.netoup.com | Not specified for AMBZ individually, but overall method recoveries for MEB and ABB were 99.9-100.9%. colab.ws | ≤1.4% for MEB and ABB colab.ws | ≤1.4% for MEB and ABB colab.ws |
| UHPLC | Pharmaceutical Dosage Forms | Not specified | 1.0 µg/mL researchgate.netoup.com | Not specified for AMBZ individually, but overall method recoveries for MEB and ABB were 99.9-100.9%. colab.ws | ≤1.4% for MEB and ABB colab.ws | ≤1.4% for MEB and ABB colab.ws |
Application in Bioanalytical and Degradation Product Analysis
Mebendazole-amine is a known metabolite of mebendazole, formed through the metabolic processes in the body. medchemexpress.comresearchgate.net Therefore, analytical methods for mebendazole-amine are essential for bioanalytical studies, including pharmacokinetic studies, to assess the absorption, distribution, metabolism, and excretion of mebendazole. researchgate.netoup.com Quantification of mebendazole-amine in biological matrices such as plasma, urine, and tissues provides insights into the metabolic fate of the parent drug. who.intresearchgate.net Plasma concentrations of mebendazole's major metabolites, including the amino form (mebendazole-amine), are substantially higher than those of mebendazole itself. who.int
Furthermore, mebendazole-amine is also recognized as a major degradation product of mebendazole. researchgate.netresearchgate.netoup.comcolab.ws Analytical methods capable of separating and quantifying mebendazole-amine are crucial for stability-indicating studies of mebendazole in pharmaceutical formulations and other relevant matrices. researchgate.netcolab.ws These studies help to understand the degradation pathways of mebendazole and to ensure the quality and stability of mebendazole-containing products. researchgate.netcolab.ws Chromatographic methods like HPLC, UHPLC, and HPTLC, particularly when coupled with sensitive detectors like mass spectrometers, are suitable for monitoring the formation and levels of mebendazole-amine as a degradation product. researchgate.netresearchgate.netoup.comcolab.ws
The simultaneous analysis of mebendazole and mebendazole-amine is often performed in both bioanalytical and degradation studies to provide a comprehensive understanding of the drug's behavior. researchgate.netoup.comcolab.ws
Future Directions and Research Perspectives
Development of Next-Generation Mebendazole-Amine Analogs with Enhanced Efficacy
Given that mebendazole-amine is a metabolite of mebendazole (B1676124), research is exploring the potential to develop novel analogs based on the mebendazole-amine structure. The goal is to create compounds with improved pharmacological properties, such as enhanced solubility, increased bioavailability, and potentially greater efficacy or altered target specificity compared to mebendazole. Mebendazole itself suffers from poor water solubility, which limits its oral bioavailability, and prodrug strategies have been investigated to overcome this challenge. acs.orgresearchgate.netgoogle.com Developing mebendazole-amine analogs could potentially yield compounds with inherently better physicochemical properties. Studies on mebendazole prodrugs have shown significant improvements in aqueous solubility and oral bioavailability in animal models, suggesting that structural modifications can lead to enhanced systemic exposure. acs.orgresearchgate.net This provides a precedent for the potential success of developing improved mebendazole-amine analogs. The synthesis of mebendazole and its derivatives often involves modifications to the benzimidazole (B57391) ring and the carbamate (B1207046) group. mdpi.com Exploring similar modifications on the mebendazole-amine structure, which features a benzimidazole ring linked to a benzoyl group through an amino group ontosight.ai, could lead to the identification of potent new compounds.
Advanced Drug Delivery Systems for Mebendazole-Amine and its Derivatives
The poor solubility and bioavailability issues associated with mebendazole extend to some of its metabolites, including mebendazole-amine. drugs.com Therefore, a significant area of future research involves the development of advanced drug delivery systems specifically tailored for mebendazole-amine and its potential analogs. Nanoparticle-based formulations, such as those utilizing polyvinyl alcohol-derived nanoparticles or chitosan-based nanoparticles, have shown promise in enhancing the solubility, dissolution, and bioavailability of poorly soluble drugs like mebendazole. preprints.orgnih.gov These systems can improve drug absorption and potentially target specific tissues or cells, which could be particularly relevant if mebendazole-amine demonstrates activity in areas like cancer therapy, similar to mebendazole. nih.govmdpi.com Studies on mebendazole-loaded nanoparticles have demonstrated enhanced in vivo efficacy in animal models, attributed to improved absorption. preprints.org Furthermore, colon-targeted drug delivery systems using carriers like guar (B607891) gum have been investigated for mebendazole, highlighting the potential for site-specific delivery. researchgate.net Applying these advanced delivery strategies to mebendazole-amine could help overcome its pharmacokinetic limitations and improve its therapeutic potential.
Exploration of Combination Therapies and Synergistic Interactions with Mebendazole-Amine
Research into mebendazole has indicated synergistic interactions when combined with other therapeutic agents, particularly in the context of cancer treatment. scitechnol.comnih.gov For instance, mebendazole has shown synergy with trametinib (B1684009) in melanoma cell lines and xenografts. nih.gov Given that mebendazole-amine is a metabolite of mebendazole and may share some of its biological activities, future research could investigate the potential for mebendazole-amine to exhibit synergistic interactions in combination therapies. Exploring combinations of mebendazole-amine with existing antiparasitic drugs or with various anticancer agents could lead to more effective treatment strategies and potentially reduce the required dose of individual compounds, potentially minimizing side effects. google.com Studies have shown that combining mebendazole with other drugs, such as strong or moderate CYP1A2 inhibitors, can increase mebendazole serum concentrations, suggesting potential for pharmacokinetic interactions that could be explored with mebendazole-amine as well. google.com The potential for synergistic effects could be evaluated using in vitro studies and in vivo animal models, similar to the research conducted with mebendazole combinations. scitechnol.comnih.gov
Further Elucidation of Mebendazole-Amine Specific Mechanisms of Action and Novel Therapeutic Indications
While mebendazole's primary mechanism of action involves inhibiting microtubule formation by binding to tubulin, research suggests it may also have additional mechanisms and affect various cellular pathways. mdpi.commdpi.comgoogle.com As a metabolite of mebendazole, mebendazole-amine's specific mechanisms of action are not yet fully elucidated. Future research needs to focus on comprehensively understanding how mebendazole-amine interacts with biological targets at the molecular level. This includes investigating its binding affinity to tubulin and other potential protein targets, as well as its effects on relevant cellular pathways involved in parasite viability or disease progression. ontosight.aigoogle.com Furthermore, exploring novel therapeutic indications for mebendazole-amine is crucial. While its relationship to mebendazole suggests potential in antiparasitic applications ontosight.ai, its unique structural features might lend itself to activity in other areas. Research into the repurposing of existing drugs, including benzimidazoles like mebendazole, for conditions like cancer has shown promise. mdpi.commdpi.com Investigating the effects of mebendazole-amine in various disease models, beyond traditional parasitic infections, could uncover novel therapeutic applications. This could involve in vitro screening against different cell lines (e.g., cancer cells) and in vivo studies in relevant animal models to assess its efficacy in new indications.
Q & A
Q. What are the key structural and physicochemical properties of Mebendazole-amine critical for its identification in analytical research?
- Mebendazole-amine (CAS 52329-60-9) is a benzimidazole derivative with the molecular formula C₁₄H₁₁N₃O and a molecular weight of 237.26 g/mol . Its structure includes a phenylmethanone group linked to a 2-amino-benzimidazole core, as confirmed by SMILES (Nc1nc2cc(ccc2[nH]1)C(=O)c3ccccc3 ) and InChI identifiers . Key analytical parameters include a precursor ion at m/z 238 and product ions at m/z 77/105 in LC-MS/MS, with optimized collision energies of 49 eV for quantification .
Q. What are the standard synthetic routes for Mebendazole-amine, and how do reaction conditions influence yield and purity?
- Synthesis typically involves cyclization of precursors such as substituted anilines with thiocyanates or isocyanates. For example, benzimidazole cores are formed via bromine/glacial acetic acid-mediated cyclization, followed by hydrazine treatment to introduce the amine group . Reaction conditions (e.g., base selection, solvent polarity, reflux duration) significantly impact purity. Sodium hydroxide in DMF or DMSO at 80–100°C yields higher purity (>98%) compared to aqueous conditions .
Q. Which chromatographic techniques are validated for quantifying Mebendazole-amine in biological matrices?
- HPLC and GC are widely used, with HPLC offering superior sensitivity (detection limits ~0.1 ng/mL) due to Mebendazole-amine’s UV absorbance at 254 nm. LC-MS/MS is preferred for complex matrices (e.g., pork, horse muscle), using transitions like 238→77 and 238→105 for confirmation . Method validation requires spike-recovery tests (85–115% recovery) and cross-calibration with deuterated analogs (e.g., Mebendazole-D3) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantitative analysis of Mebendazole-amine across different chromatographic techniques?
- Discrepancies often arise from matrix effects (e.g., ion suppression in LC-MS) or degradation during GC analysis. To mitigate:
- Use isotope dilution (e.g., Mebendazole-D3) to normalize matrix interference .
- Optimize collision energy (e.g., 49 eV for 238→105 ) to reduce fragmentation variability .
- Validate methods using standard reference materials (e.g., VETRANAL® analytical standards) with certified purity .
Q. What computational strategies are effective in predicting the reactivity of Mebendazole-amine in drug metabolism studies?
- Density Functional Theory (DFT) calculations can model metabolic pathways by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the phenylmethanone group in Mebendazole-amine is a reactive site for hydroxylation, as predicted by its high electron density in HOMO . Molecular docking studies with cytochrome P450 enzymes (e.g., CYP3A4) further validate metabolic stability and interaction mechanisms .
Q. How do structural modifications of Mebendazole-amine influence its biological activity, and what experimental designs are optimal for assessing this?
- Structure-Activity Relationship (SAR) studies require systematic modifications (e.g., halogenation at the benzimidazole ring or substitution of the phenyl group). For example:
- Replace the phenylmethanone group with a methylthio moiety to enhance antimicrobial activity .
- Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) paired with microscopic analysis (apoptosis/necrosis markers) to evaluate efficacy .
- Cross-reference results with ADMET predictions (e.g., SwissADME) to prioritize compounds with favorable pharmacokinetics .
Q. What experimental approaches are recommended for elucidating the environmental persistence of Mebendazole-amine in agricultural systems?
- Conduct soil adsorption/desorption studies using HPLC-MS to measure half-life under varying pH and organic matter content. For example:
- Spike soil samples with 1 ppm Mebendazole-amine and monitor degradation via first-order kinetics .
- Use radiolabeled analogs (e.g., ¹⁴C-labeled) to track metabolite formation (e.g., 5-hydroxy derivatives) .
Data Contradiction Analysis
Q. Why do reported LC₅₀ values for Mebendazole-amine vary across anticancer studies, and how can this be addressed?
- Variability stems from differences in cell line sensitivity (e.g., IC₅₀ = 2.5 µM in HeLa vs. 10 µM in MCF-7) and assay conditions (e.g., serum concentration, exposure time). To standardize:
- Use harmonized protocols (e.g., 48-hour exposure in serum-free media) .
- Validate results with positive controls (e.g., Nocodazole) and replicate across ≥3 independent labs .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and catalytic bases (e.g., K₂CO₃) to minimize byproducts .
- Analysis : Combine LC-MS/MS with ion mobility spectrometry for enhanced specificity in complex matrices .
- Computational Modeling : Use hybrid QM/MM approaches to simulate metabolic pathways at reduced computational cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
